beta-Patchoulene

Description

Properties

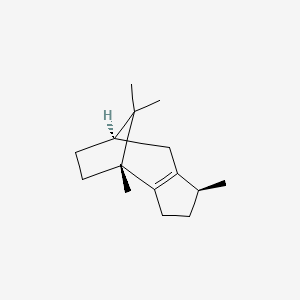

IUPAC Name |

1,5,11,11-tetramethyltricyclo[6.2.1.02,6]undec-2(6)-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)14(11,2)3/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKINCSXMLCMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C1CC3CCC2(C3(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859433 | |

| Record name | 1,4,9,9-Tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-51-2, 1405-16-9 | |

| Record name | beta-Patchoulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | patchoulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Patchoulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of β-Patchoulene in Pogostemon cablin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of β-patchoulene, a significant sesquiterpenoid component of patchouli oil from Pogostemon cablin. The document elucidates the enzymatic steps, precursor pathways, and regulatory networks that govern the production of this valuable aromatic compound. Quantitative data from various studies are summarized, and detailed experimental protocols for key research methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the core concepts for researchers, scientists, and professionals in drug development.

Introduction

Pogostemon cablin (Blanco) Benth, commonly known as patchouli, is a perennial herb renowned for its essential oil, which is extensively used in the fragrance and pharmaceutical industries. The characteristic woody and earthy aroma of patchouli oil is primarily attributed to a complex mixture of sesquiterpenoids, with patchoulol and various patchoulene isomers being major constituents.[1][2] Among these, β-patchoulene is a notable component that contributes to the oil's unique fragrance profile and possesses potential biological activities.[3] Understanding the intricate biosynthetic pathway of β-patchoulene is crucial for metabolic engineering efforts aimed at enhancing its production in both the native plant and microbial systems.

This guide details the metabolic journey from central carbon metabolism to the final cyclization reaction that yields β-patchoulene, focusing on the key enzymes, intermediates, and regulatory mechanisms.

The β-Patchoulene Biosynthesis Pathway

The biosynthesis of β-patchoulene is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[4]

Upstream Pathways: MVA and MEP

The MVA and MEP pathways converge to produce farnesyl pyrophosphate (FPP), the direct precursor for all sesquiterpenoids.

-

Mevalonate (MVA) Pathway: This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR) then catalyzes the conversion of HMG-CoA to mevalonate, a key regulatory step.[5] A series of phosphorylation and decarboxylation reactions follow to yield IPP.

-

Methylerythritol Phosphate (MEP) Pathway: This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions, including those catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), ultimately produce both IPP and DMAPP.[6]

Farnesyl Pyrophosphate Synthesis

IPP and DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to generate the 15-carbon molecule, farnesyl pyrophosphate (FPP).[5] This enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP.

The Role of Patchoulol Synthase (PTS)

The final and most critical step in the biosynthesis of β-patchoulene is the cyclization of the linear FPP molecule. This complex reaction is catalyzed by a single enzyme, patchoulol synthase (PTS) .[7] PTS is a versatile sesquiterpene synthase that can produce a variety of sesquiterpenoid products from FPP, including patchoulol as the major product, along with α-patchoulene, β-patchoulene, γ-patchoulene, α-guaiene, and α-bulnesene.[5][7] The enzyme mechanism involves a series of carbocationic intermediates and rearrangements, and the product profile can be influenced by factors such as pH and temperature.[8][9]

The proposed mechanism for the formation of patchoulene isomers involves the initial cyclization of FPP to a germacradienyl cation, followed by further rearrangements and cyclizations.[7]

Regulation of β-Patchoulene Biosynthesis

The biosynthesis of β-patchoulene is tightly regulated at multiple levels, from the expression of biosynthetic genes to the modulation of enzyme activity.

Transcriptional Regulation

Several families of transcription factors have been identified to play a role in regulating the expression of genes in the patchoulene biosynthetic pathway:

-

SPL Transcription Factors: The microRNA156 (miR156)-targeted SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors are known to regulate developmental processes and have been shown to promote the biosynthesis of sesquiterpenes by upregulating the expression of the PatPTS gene in older plants.[10]

-

R2R3-MYB Transcription Factors: These transcription factors are also implicated in the regulation of sesquiterpenoid biosynthesis in P. cablin.[5]

-

WRKY Transcription Factors: PatWRKY71 has been found to bind to the promoter of PatPTS and enhance its expression, thereby increasing patchoulol biosynthesis.[11]

Hormonal Regulation

Plant hormones, particularly jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are known to be potent elicitors of secondary metabolite production. Treatment with MeJA has been shown to induce the expression of genes involved in patchoulol biosynthesis.[4][12] The JA signaling pathway, involving JAZ proteins and the transcription factor MYC2, plays a crucial role in this induction.[5]

Quantitative Data

The following tables summarize quantitative data related to the production of patchoulene and other sesquiterpenes in P. cablin and engineered microbial systems.

Table 1: Sesquiterpene Composition in Pogostemon cablin Essential Oil from Different Regions

| Compound | Aceh Besar (%) | Aceh Selatan (%) |

| β-Patchoulene | 1.70 ± 0.48 | 3.70 ± 0.50 |

| Aciphyllene | 12.61 ± 0.21 | 16.61 ± 0.21 |

| Data adapted from a study on P. cablin from different regions in Aceh Province.[13] |

Table 2: Patchoulol Production in Engineered E. coli

| Strain / Condition | Titer (mg/L) |

| Initial Strain | Low |

| With Mevalonate Pathway | 5-fold increase |

| Optimized Fed-batch Bioreactor | 40.2 |

| Data from a study on metabolic engineering of E. coli for patchoulol production.[9] |

Table 3: Impact of Protein Engineering on Patchoulene Production

| Enzyme Variant | Fold Increase in Patchoulene Production |

| Double Mutant (F456M/T532Y) | 3.62 |

| Data from a study on the rational engineering of patchoulene synthase.[14][15][16] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the β-patchoulene biosynthesis pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Analysis

Objective: To identify and quantify β-patchoulene and other volatile compounds in plant extracts or microbial cultures.

Protocol:

-

Sample Preparation: Essential oil is extracted from P. cablin leaves using methods like hydrodistillation or solvent extraction. For microbial cultures, the broth is typically extracted with an organic solvent (e.g., ethyl acetate, n-decane).

-

GC-MS Analysis:

-

Instrument: Agilent 7890B-7000B GC-MS or similar.[6]

-

Column: DB-5MS (30 m × 0.25 mm, 0.25 μm) or equivalent.[17]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: An initial temperature of 50°C held for 1 min, then ramped to 200°C at 10°C/min, and then to 280°C at 20°C/min, with a final hold for 9 min.[17]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scanning range of m/z 50-300.

-

-

Data Analysis: Compound identification is performed by comparing the mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST). Quantification is typically done using an internal standard method.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

Objective: To investigate interactions between proteins involved in the regulation of the β-patchoulene pathway (e.g., transcription factors and enzymes).

Protocol:

-

Vector Construction: The coding sequences of the "bait" and "prey" proteins are cloned into the pGBKT7 and pGADT7 vectors, respectively.

-

Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109).

-

Selection and Screening: Transformed yeast cells are plated on selective media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. To test for interaction, cells are then plated on higher stringency selective media lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade) and may also contain 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.

-

Analysis: Growth on the high-stringency medium indicates a positive interaction between the bait and prey proteins.

Site-Directed Mutagenesis for Enzyme Engineering

Objective: To create specific mutations in the patchoulol synthase gene to study the function of particular amino acid residues or to enhance enzyme activity and product specificity.

Protocol:

-

Template Plasmid Preparation: A plasmid containing the wild-type PTS gene is isolated and purified.

-

Primer Design: Primers containing the desired mutation are designed. These primers should be complementary to the template DNA except for the mismatched base(s) that introduce the mutation.

-

PCR Amplification: A PCR reaction is performed using the template plasmid and the mutagenic primers to amplify the entire plasmid.

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI to digest the methylated, non-mutated parental DNA template.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Screening and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Visualizations

The following diagrams illustrate the core pathways and regulatory networks involved in β-patchoulene biosynthesis.

Caption: Overview of the β-Patchoulene Biosynthesis Pathway.

Caption: Regulatory Network of β-Patchoulene Biosynthesis.

Caption: Experimental Workflow for Enzyme Engineering of PTS.

Conclusion

The biosynthesis of β-patchoulene in Pogostemon cablin is a complex and highly regulated process. A thorough understanding of the enzymatic machinery, precursor pathways, and regulatory networks is essential for developing strategies to enhance the production of this valuable sesquiterpenoid. This guide has provided a comprehensive overview of the current knowledge, including quantitative data and experimental protocols, to aid researchers in their efforts to harness the biosynthetic potential of P. cablin and to engineer microbial systems for the sustainable production of β-patchoulene. The continued exploration of this pathway holds significant promise for applications in the fragrance, pharmaceutical, and biotechnology industries.

References

- 1. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of pogostone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome analysis of two Pogostemon cablin chemotypes reveals genes related to patchouli alcohol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The enzyme mechanism of patchoulol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The enzyme mechanism of patchoulol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Progressive regulation of sesquiterpene biosynthesis in Arabidopsis and Patchouli (Pogostemon cablin) by the miR156-targeted SPL transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progress in molecular regulation of patchoulol biosynthesis in Pogostemon cablin----Chinese Academy of Sciences ,South China Botanical Garden [english.scib.cas.cn]

- 12. Full-length transcriptome sequencing and methyl jasmonate-induced expression profile analysis of genes related to patchoulol biosynthesis and regulation in Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jeeng.net [jeeng.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Rational Engineering of Patchoulene Synthase from Pogostemon cablin for Enhanced Patchoulene Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Stereochemistry and Absolute Configuration of β-Patchoulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Patchoulene is a tricyclic sesquiterpene hydrocarbon, a prominent constituent of patchouli oil, which is extracted from the leaves of Pogostemon cablin. This essential oil and its components are of significant interest in the fragrance, cosmetic, and pharmaceutical industries due to their distinct aroma and diverse biological activities, including anti-inflammatory effects. A thorough understanding of the stereochemistry and absolute configuration of β-patchoulene is critical for structure-activity relationship studies, enantioselective synthesis, and the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the stereochemical elucidation of β-patchoulene, detailing the experimental methodologies and key findings that have established its three-dimensional structure.

Absolute Configuration of β-Patchoulene

The absolute configuration of β-patchoulene has been determined to be (1S,4R,7R)-1,4,9,9-tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene [1]. This determination is intrinsically linked to the stereochemistry of its natural precursor, (-)-patchouli alcohol. The acid-catalyzed dehydration of (-)-patchouli alcohol yields β-patchoulene, establishing a direct stereochemical correlation between the two molecules[2].

The seminal work on the stereochemistry of this class of compounds involved the rigorous structural elucidation of (-)-patchouli alcohol. Initially, a structure was proposed by Büchi and coworkers, but this was later revised based on definitive X-ray crystallographic analysis of a patchouli alcohol diester with chromic acid by Dunitz and colleagues[3]. This analysis unequivocally established the correct absolute configuration of (-)-patchouli alcohol as (1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol[4]. The stereocenters of β-patchoulene are thus derived from this well-defined precursor.

Quantitative Stereochemical Data

A summary of the key quantitative data related to the stereochemistry of (-)-patchouli alcohol, the precursor to β-patchoulene, is presented below. A definitive specific rotation value for enantiopure β-patchoulene is not widely reported in readily available literature, highlighting an area for further investigation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Specific Rotation ([α]D) | Conditions |

| (-)-Patchouli Alcohol | C₁₅H₂₆O | 222.37 | -97.4° | c=24 in Chloroform |

Experimental Determination of Absolute Configuration

The determination of the absolute configuration of complex molecules like β-patchoulene relies on a combination of spectroscopic, crystallographic, and synthetic methods.

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of crystalline compounds[5].

Experimental Protocol:

-

Crystallization: A single crystal of a suitable derivative of the target molecule is grown. In the case of (-)-patchouli alcohol, a diester with chromic acid was used to facilitate crystallization and introduce a heavy atom for easier phase determination[3].

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. For chiral molecules, the Flack parameter is refined to determine the absolute configuration with high confidence.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is invaluable for determining the relative stereochemistry of a molecule in solution.

Experimental Protocol for NOESY/ROESY:

-

Sample Preparation: A solution of the purified compound (e.g., β-patchoulene) is prepared in a deuterated solvent.

-

Data Acquisition: 1D (¹H, ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC, NOESY/ROESY) are acquired on a high-field NMR spectrometer.

-

Spectral Analysis:

-

COSY, HSQC, HMBC: These spectra are used to assign the proton and carbon signals and establish the connectivity of the molecule.

-

NOESY/ROESY: Through-space correlations between protons are observed. The presence of a cross-peak between two protons indicates that they are in close spatial proximity (typically < 5 Å). By analyzing the pattern of these correlations, the relative stereochemistry of the chiral centers can be deduced. For instance, strong NOE signals between protons on the same face of the molecule confirm their cis relationship.

-

Chemical Correlation and Synthesis

The stereochemistry of β-patchoulene is directly linked to that of (-)-patchouli alcohol through a stereospecific chemical transformation.

Experimental Protocol for Acid-Catalyzed Dehydration of (-)-Patchouli Alcohol:

-

Reaction Setup: (-)-Patchouli alcohol is dissolved in a suitable solvent and treated with an acid catalyst (e.g., hydrochloric acid)[2].

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is worked up to remove the acid and solvent. The resulting β-patchoulene is purified by column chromatography or distillation.

-

Stereochemical Analysis: The stereochemical integrity of the transformation is confirmed by comparing the chiroptical properties (e.g., specific rotation, circular dichroism) of the starting material and the product with known standards or through further chemical modifications.

Visualizing the Stereochemical Relationship

The logical workflow for determining the absolute configuration of β-patchoulene, starting from the definitive structure of its precursor, is illustrated below.

Caption: Workflow for the determination of the absolute configuration of β-patchoulene.

Conclusion

The absolute configuration of β-patchoulene is established as (1S,4R,7R) through its direct chemical correlation with (-)-patchouli alcohol, whose stereochemistry was unequivocally determined by X-ray crystallography. Spectroscopic techniques, particularly advanced NMR methods, play a crucial role in confirming the relative stereochemistry of the molecule. This comprehensive understanding of the three-dimensional structure of β-patchoulene is fundamental for advancing research in natural product chemistry, pharmacology, and the development of new chiral compounds with potential therapeutic applications. Further research to definitively measure the specific rotation of enantiopure β-patchoulene would be a valuable addition to the existing body of knowledge.

References

- 1. beta-Patchoulene | C15H24 | CID 101731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Transformation of patchouli alcohol to β-patchoulene by gastric juice: β-patchoulene is more effective in preventing ethanol-induced gastric injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. β-Patchoulene from patchouli oil protects against LPS-induced acute lung injury via suppressing NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

A Technical Guide to the Natural Sources and Isolation of β-Patchoulene from Patchouli Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the tricyclic sesquiterpene β-patchoulene, primarily in patchouli oil, and details a multi-step experimental protocol for its isolation and purification. The methodologies described herein are compiled from established phytochemical separation techniques and are intended to serve as a practical resource for obtaining high-purity β-patchoulene for research and development purposes.

Natural Sources of β-Patchoulene

β-patchoulene is a well-documented constituent of the essential oil derived from the leaves of Pogostemon cablin (Blanco) Benth., commonly known as patchouli.[1][2] This plant, belonging to the Lamiaceae family, is cultivated extensively in tropical regions of Asia, including Indonesia, China, and India, for its aromatic oil, which is a staple in the fragrance industry. The chemical composition of patchouli oil is complex and can vary depending on geographical origin, harvesting time, and processing methods. However, β-patchoulene is consistently identified as one of the characteristic sesquiterpene hydrocarbons present in the oil.

In addition to Pogostemon cablin, other species within the same genus may also contain β-patchoulene, albeit typically in lower concentrations. The primary and most commercially viable source for the isolation of this compound remains the essential oil of Pogostemon cablin.

Chemical Composition of Patchouli Oil

Patchouli oil is a rich source of various sesquiterpenoids, with the dominant component being patchouli alcohol, a tricyclic sesquiterpene alcohol. The hydrocarbon fraction of the oil, which has a lower boiling point than the alcohol fraction, contains a mixture of isomeric patchoulenes (α, β, and γ), as well as other sesquiterpenes such as α-guaiene, seychellene, and caryophyllene.[3][4]

The concentration of β-patchoulene in patchouli oil typically ranges from 1% to 6%. The table below summarizes the quantitative data on the chemical composition of patchouli oil from various studies, highlighting the typical concentration range for β-patchoulene and other major constituents.

| Compound | Chemical Class | Concentration Range (%) | References |

| Patchouli Alcohol | Oxygenated Sesquiterpene | 25 - 45 | [3][5] |

| α-Guaiene | Sesquiterpene Hydrocarbon | 10 - 20 | [1][5] |

| α-Bulnesene | Sesquiterpene Hydrocarbon | 10 - 15 | |

| Seychellene | Sesquiterpene Hydrocarbon | 3 - 8 | [1] |

| α-Patchoulene | Sesquiterpene Hydrocarbon | 2 - 7 | [5] |

| β-Patchoulene | Sesquiterpene Hydrocarbon | 1 - 6 | [1][5] |

| Caryophyllene | Sesquiterpene Hydrocarbon | 2 - 5 | [1] |

| Pogostone | Diterpene | 1 - 4 |

Isolation of β-Patchoulene from Patchouli Oil

The isolation of β-patchoulene from the complex mixture of patchouli oil requires a multi-step approach involving fractional distillation followed by column chromatography. The distinct boiling points of the hydrocarbon and alcohol fractions of the oil allow for an initial enrichment of β-patchoulene, which is then further purified from other structurally similar sesquiterpenes.

Experimental Workflow

The overall workflow for the isolation of β-patchoulene is depicted in the following diagram:

Detailed Experimental Protocols

Objective: To separate the lower-boiling point sesquiterpene hydrocarbon fraction, which contains β-patchoulene, from the higher-boiling point oxygenated sesquiterpenes, primarily patchouli alcohol.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Receiving flasks

-

Heating mantle with magnetic stirrer

-

Vacuum pump and vacuum gauge

-

Thermometer

Procedure:

-

Preparation: Place a known volume of commercial patchouli oil into the round-bottom flask along with a magnetic stir bar.

-

Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Vacuum Application: Gradually apply a vacuum to the system, aiming for a pressure of 1-5 mmHg.

-

Heating: Begin heating the patchouli oil with continuous stirring.

-

Fraction Collection:

-

Fraction 1 (Light Hydrocarbons): Collect the initial distillate that comes over at a lower temperature. This fraction will contain the most volatile components.

-

Fraction 2 (Sesquiterpene Hydrocarbons): As the temperature rises, collect the fraction corresponding to the boiling point range of sesquiterpene hydrocarbons. β-patchoulene, along with other patchoulenes, guaienes, and seychellene, will be concentrated in this fraction. The typical boiling point for this fraction under vacuum is in the range of 110-130 °C.

-

Residue (Oxygenated Sesquiterpenes): The residue remaining in the distillation flask will be enriched in the higher-boiling point components, predominantly patchouli alcohol.

-

-

Analysis: Analyze all collected fractions and the residue by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of β-patchoulene and other components.

Objective: To separate β-patchoulene from other structurally similar sesquiterpene hydrocarbons in the enriched fraction obtained from fractional distillation. This technique leverages the differential interaction of the double bonds in the sesquiterpenes with the silver ions on the stationary phase.

Apparatus:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Silver nitrate (AgNO₃)

-

Rotary evaporator

-

Collection tubes

Preparation of AgNO₃-impregnated Silica Gel:

-

Dissolve silver nitrate in deionized water to create a saturated solution.

-

In a separate beaker, create a slurry of silica gel in a suitable solvent (e.g., dichloromethane).

-

Slowly add the silver nitrate solution to the silica gel slurry with constant stirring.

-

Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

-

Activate the silver nitrate-impregnated silica gel by heating at 110 °C for 2-3 hours.

-

Store the prepared stationary phase in a desiccator, protected from light.

Chromatographic Procedure:

-

Column Packing: Pack a glass chromatography column with the prepared AgNO₃-impregnated silica gel using a non-polar solvent like n-hexane as the slurry solvent.

-

Sample Loading: Dissolve the sesquiterpene hydrocarbon fraction (Fraction 2 from distillation) in a minimal amount of n-hexane and load it onto the top of the column.

-

Elution:

-

Begin elution with 100% n-hexane. This will elute the saturated and less unsaturated sesquiterpenes.

-

Gradually increase the polarity of the mobile phase by adding a solvent such as toluene or diethyl ether to the n-hexane in a stepwise gradient (e.g., 1%, 2%, 5%, 10% diethyl ether in n-hexane). The different isomers of patchoulene will elute at different solvent polarities due to their varying degrees of interaction with the silver ions.

-

-

Fraction Collection: Collect small fractions of the eluate in separate tubes.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) and GC-MS to identify the fractions containing pure β-patchoulene.

-

Pooling and Solvent Removal: Combine the pure β-patchoulene fractions and remove the solvent using a rotary evaporator to obtain the isolated compound.

Signaling Pathways and Logical Relationships

The isolation process is based on a logical progression of separation techniques, each exploiting different physicochemical properties of the target molecule and its surrounding matrix.

Conclusion

The isolation of β-patchoulene from its primary natural source, patchouli oil, is a feasible process for a well-equipped laboratory. The combination of vacuum fractional distillation and silver nitrate impregnated silica gel chromatography provides a robust method for obtaining this valuable sesquiterpene in high purity. The detailed protocols provided in this guide are intended to facilitate the successful isolation of β-patchoulene for further investigation into its biological activities and potential applications in drug development and other scientific fields. Careful monitoring of each step through analytical techniques such as GC-MS is crucial for optimizing the yield and purity of the final product.

References

Spectroscopic and Synthetic Insights into β-Patchoulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for β-patchoulene, a tricyclic sesquiterpene found in patchouli oil. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields. This document summarizes the available mass spectrometry data, outlines relevant experimental protocols, and visualizes key synthetic and biosynthetic pathways.

Spectroscopic Data

The following sections present the available spectroscopic data for β-patchoulene. While mass spectrometry data is accessible, detailed, publicly available 1H and 13C Nuclear Magnetic Resonance (NMR) data, as well as a specific Infrared (IR) absorption peak list, are not readily found in the surveyed scientific literature and databases.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of β-patchoulene in essential oil samples. The mass spectrum of β-patchoulene is characterized by a molecular ion peak corresponding to its molecular weight and a series of fragment ions.

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Major GC-MS Peaks (m/z) | |

| Base Peak | 161 |

| Other Significant Peaks | 189, 119, 204, 41 |

Table 1: Summary of Mass Spectrometry Data for β-Patchoulene.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like β-patchoulene, based on common practices in the analysis of essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils

Objective: To separate and identify the volatile components of an essential oil, including β-patchoulene.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration (e.g., 1% v/v).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, which is typically heated to a temperature of 250-280°C. A split injection mode is commonly used.

-

Chromatographic Separation: The components are separated on the capillary column using a temperature program. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a rate of 3-10°C/min.

-

Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a specific m/z range (e.g., 40-400 amu).

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The mass spectrum of each peak is compared with a reference library (e.g., NIST, Wiley) for identification. The relative abundance of each component can be estimated from the peak area.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Essential Oils

Objective: To identify the functional groups present in an essential oil sample.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: For ATR-FTIR, a small drop of the neat essential oil is placed directly onto the ATR crystal. For transmission FTIR, the oil may be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or salt plates is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16-32) are often co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the sample. Characteristic bands for alkenes (C=C stretch, =C-H stretch), alkanes (C-H stretch, C-H bend), and other functional groups can be identified.[3][4]

Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important chemical and biological pathways related to β-patchoulene.

The biosynthesis of patchoulol, the main component of patchouli oil, is catalyzed by the enzyme patchoulol synthase from the precursor farnesyl pyrophosphate (FPP).[5][6][7][8][9] This enzymatic reaction proceeds through a series of carbocation intermediates. While patchoulol is the major product, the reaction also yields several minor sesquiterpene byproducts, including β-patchoulene.

β-Patchoulene can be synthesized from patchouli alcohol through an acid-catalyzed dehydration reaction.[10][11] The reaction is initiated by the protonation of the hydroxyl group of patchouli alcohol by an acid catalyst, such as sulfuric acid. This is followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom leads to the formation of the double bond characteristic of β-patchoulene.

References

- 1. beta-Patchoulene | C15H24 | CID 101731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijert.org [ijert.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 𝛽-Patchoulene: Conversion from Patchouli Alcohol by Acid Catalysts and its In silico Anti-inflammatory Study -Natural Product Sciences | Korea Science [koreascience.kr]

- 11. Transformation of patchouli alcohol to β-patchoulene by gastric juice: β-patchoulene is more effective in preventing ethanol-induced gastric injury - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Tricyclic Sesquiterpenes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Tricyclic sesquiterpenes, a diverse class of natural products characterized by their complex three-ring carbon skeletons, have emerged as a rich source of compounds with a wide array of potent biological activities. Their intricate structures have not only posed fascinating challenges for synthetic chemists but have also provided unique scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the known biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support ongoing research and drug development efforts.

Core Biological Activities and Quantitative Data

The biological activities of tricyclic sesquiterpenes are remarkably broad, encompassing anticancer, neuroprotective, anti-inflammatory, antimicrobial, and insecticidal properties. The following tables summarize the quantitative data for several prominent tricyclic sesquiterpenes, offering a comparative overview of their potency.

Table 1: Cytotoxic and Anticancer Activity of Selected Tricyclic Sesquiterpenes

| Compound | Activity | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Artemisinin | Anticancer | A549 (Lung), H1299 (Lung) | 28.8 µg/mL, 27.2 µg/mL | [1] |

| Dihydroartemisinin (DHA) | Anticancer | PC9 (Lung), NCI-H1975 (Lung) | 19.68 µM, 7.08 µM (48h) | [1] |

| Anticancer | Various | 1.20–15.2 μM | [2] | |

| Artesunate | Anticancer | H1299 (Lung), A549 (Lung) | 0.09 µM, 0.44 µM | [1] |

| Thapsigargin | Cytotoxic | MH7A (Rheumatoid Arthritis Synovial) | Induces cell death at 1 µM (21.1% after 2 days, 44.6% after 4 days) | [3] |

| β-Caryophyllene | Anticancer | HCT 116 (Colorectal) | 19 µM | [2] |

| Patchouli Alcohol | Anticancer | HCT116, SW480 (Colorectal) | Suppresses cell growth and induces apoptosis (dose-dependent) | [4] |

| Albocinnamin A (1a/1b) | Cytotoxic | SW480 (Colorectal), MCF-7 (Breast) | 19.3 to 33.3 μM | [5] |

| Albocinnamin B (2) | Cytotoxic | HL-60 (Leukemia) | 12.3 μM | [5] |

Table 2: Antimicrobial Activity of Selected Tricyclic Sesquiterpenes

| Compound | Activity | Test Organism(s) | MIC Value(s) | Reference(s) |

| β-Caryophyllene | Antibacterial | Staphylococcus aureus | 3 ± 1.0 µM | [2] |

| Peniterester 67 | Antibacterial | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | 8.0 µg/mL, 8.0 µg/mL, 4.0 µg/mL | [6] |

| Chermesiterpenoid B | Antibacterial | Vibrio anguillarum, Vibrio parahaemolyticus, Micrococcus luteus, Escherichia coli | 0.5, 16, 64, 64 µg/mL | [6] |

| Chermesiterpenoid C | Antibacterial | Vibrio anguillarum, Vibrio parahaemolyticus, Micrococcus luteus | 1, 32, 64 µg/mL | [6] |

| Furanodiene-6-one & Methoxyfuranoguaia-9-ene-8-one (mixture) | Antibacterial, Antifungal | E. coli, S. aureus, P. aeruginosa, C. albicans | 0.18 to 2.8 µg/mL | [7] |

| Albocinnamin E (5) & F (6) | Antibacterial | Staphylococcus aureus | 64 µg/mL | [5] |

| Trichobreols A–E | Antifungal | Candida albicans, Cryptococcus neoformans | 1.6 to 50 µg/mL | [6] |

| Cedrol | Antifungal | Phellinus noxius | Induces apoptosis at 30-70 µM | [8] |

Table 3: Neuroprotective and Other Activities of Selected Tricyclic Sesquiterpenes

| Compound | Activity | Model/Assay | Effective Concentration/Result | Reference(s) |

| Bilobalide | Neuroprotective | NMDA-induced choline release | IC50 = 2.3 µM | |

| Neuroprotective | Hypoxia-induced phospholipid breakdown | IC50 = 0.38 µM | [9] | |

| Cedrol | Sedative, Anxiolytic | Modulates GABAergic pathways | - | |

| Guaiol | Insecticidal | Aphids, Mythimna separata, Plutella xylostella | LD50 and LC50 values in the low mg/µL range | [10] |

Key Mechanisms of Action and Signaling Pathways

The diverse biological effects of tricyclic sesquiterpenes stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Many tricyclic sesquiterpenes exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells. Artemisinin and its derivatives, for instance, are well-documented to trigger the intrinsic apoptotic pathway. This process often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[11][12]

Neuroprotective Effects: Modulation of Mitochondrial Function and Signaling Cascades

Bilobalide, a prominent tricyclic sesquiterpene from Ginkgo biloba, exhibits significant neuroprotective properties. Its mechanisms of action include the preservation of mitochondrial function under ischemic conditions and the modulation of stress-activated protein kinase pathways, such as JNK and p38 MAPK, which are implicated in neuronal apoptosis.[13][14]

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

A common mechanism underlying the anti-inflammatory effects of many natural products is the inhibition of nitric oxide (NO) production in activated macrophages. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages through Toll-like receptor 4 (TLR4), activating downstream signaling pathways like NF-κB and MAPKs, which in turn upregulate the expression of inducible nitric oxide synthase (iNOS). Tricyclic sesquiterpenes with anti-inflammatory properties often interfere with this signaling cascade.[15][16][17][18]

References

- 1. Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Patchouli alcohol, an essential oil of Pogostemon cablin, exhibits anti-tumorigenic activity in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Local anaesthetic, antibacterial and antifungal properties of sesquiterpenes from myrrh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activity of Cedrol from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. actascientific.com [actascientific.com]

- 15. Platelet Supernatant Suppresses LPS-Induced Nitric Oxide Production from Macrophages Accompanied by Inhibition of NF-κB Signaling and Increased Arginase-1 Expression | PLOS One [journals.plos.org]

- 16. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Literature review of beta-Patchoulene research

An In-depth Technical Review of Beta-Patchoulene: Pharmacological Activities, Mechanisms, and Methodologies

Executive Summary

Beta-Patchoulene (β-PAE), a tricyclic sesquiterpene isolated from the essential oil of Pogostemon cablin (Patchouli), has emerged as a molecule of significant interest in pharmacological research.[1][2][3] Traditionally used in Chinese medicine, this compound has demonstrated a spectrum of potent biological activities, primarily revolving around its anti-inflammatory, anticancer, and neuroprotective properties.[2][4][5] Mechanistically, β-PAE exerts its effects through the modulation of key cellular signaling pathways, most notably through the suppression of the pro-inflammatory NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.[1][6][7] This review synthesizes the current state of research on β-PAE, presenting its known pharmacological effects, underlying mechanisms of action, available quantitative data, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of beta-Patchoulene's therapeutic potential.

Introduction to Beta-Patchoulene

Beta-Patchoulene (IUPAC Name: 1,5,11,11-tetramethyltricyclo[6.2.1.02,6]undec-2(6)-ene) is a key bioactive constituent of patchouli oil, which is extracted from the leaves and stems of Pogostemon cablin.[1][8] This plant has a long history of use in traditional medicine for treating conditions like colds, fever, headaches, and digestive disorders.[4][5] β-PAE is one of several important sesquiterpenes in the oil, alongside patchouli alcohol and patchoulene epoxide, which collectively contribute to its therapeutic effects.[5] As a polycyclic hydrocarbon, its distinct chemical structure is foundational to its biological activities.

Pharmacological Activities

Research has illuminated several key therapeutic properties of β-PAE, positioning it as a promising candidate for further drug development.

Anti-inflammatory Activity

The most extensively documented property of β-PAE is its potent anti-inflammatory effect.[1] Studies using various in vivo models, such as xylene-induced ear edema and carrageenan-induced paw edema in mice, have shown that β-PAE can produce a significant, dose-dependent inhibition of edema and inflammatory cell infiltration.[2][3] In a model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), pretreatment with β-PAE significantly reduced mouse mortality rates and ameliorated lung pathological changes.[1]

At the molecular level, β-PAE suppresses the production of numerous pro-inflammatory mediators. It markedly inhibits the secretion of cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][9] Furthermore, it down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][3][9] This is complemented by its ability to decrease the activity of oxidative stress markers such as myeloperoxidase (MPO) and malondialdehyde (MDA).[1][2]

Anticancer Activity

β-PAE has also demonstrated promising anti-tumor effects. Research on hepatocellular carcinoma (HCC) has shown that β-PAE can restrain hypoxia-induced cell viability, proliferation, invasion, and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[6] Concurrently, it was found to stimulate apoptosis in these cancer cells.[6] The underlying mechanism is linked to its ability to inactivate the NF-κB/HIF-1α signaling pathway.[6] While direct cytotoxic data for β-PAE is limited in the reviewed literature, related nor-β-patchoulene sesquiterpenoids have shown weak cytotoxic activities against NCI-H1975 (lung cancer) and HepG-2 (liver cancer) cell lines.[10]

Neuroprotective Effects

Evidence suggests that β-PAE confers neuroprotective benefits. It has been reported to have a protective effect against cerebral ischemia-reperfusion (I/R) injury.[2][7] In a rat model of I/R injury, pretreatment with β-PAE was shown to diminish infarct volume, decrease brain water content, and reduce neurological deficit scores.[7] This neuroprotective action is associated with the suppression of cell apoptosis and the inactivation of the TLR4/NF-κB signaling pathway.[2][7]

Mechanisms of Action

The therapeutic effects of beta-Patchoulene are underpinned by its ability to modulate critical intracellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory and anticancer effects of β-PAE is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[1][6] In response to inflammatory stimuli like LPS, NF-κB is typically activated and translocates to the nucleus to promote the transcription of pro-inflammatory genes.[2] β-PAE has been shown to inhibit this translocation, thereby preventing the expression of its target genes, including TNF-α, IL-6, and IL-1β.[1][3] This inactivation of NF-κB signaling is a cornerstone of its biological activity.

Activation of the Nrf2 Antioxidant Pathway

Complementing its anti-inflammatory action, β-PAE also combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by β-PAE, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective antioxidant genes. Studies have shown that β-PAE markedly upregulates the expression of Nrf2 and its downstream targets, including Heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][7] This dual regulation of NF-κB and Nrf2 pathways highlights its comprehensive mechanism for mitigating inflammation and cellular damage.[1]

Quantitative Pharmacological Data

Quantitative data on the specific bioactivity of beta-Patchoulene, such as IC50 values, is not extensively detailed in the currently reviewed literature. However, cytotoxic activity has been evaluated for related compounds isolated from Pogostemon cablin.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| 14-nor-β-patchoul-1(5),2-diene-4-one | NCI-H1975 (Human Lung Cancer) | Cytotoxicity | 49.9 µg/mL | [10] |

| 14-nor-β-patchoul-1(5),2-diene-4-one | HepG-2 (Human Liver Cancer) | Cytotoxicity | 56.0 µg/mL | [10] |

Note: The data presented is for a nor-β-patchoulene sesquiterpenoid, a structurally related compound, not beta-Patchoulene itself.

Key Experimental Methodologies

The evaluation of beta-Patchoulene's bioactivities involves standard in vitro and in vivo assays. The following sections detail representative protocols for assessing its anti-inflammatory and cytotoxic effects.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a general workflow for assessing the anti-inflammatory effects of β-PAE on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[9]

Methodology:

-

Cell Culture and Seeding: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are seeded into 96-well plates at a density of approximately 5 x 104 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of β-PAE (and a vehicle control). The plates are incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. The plates are then incubated for an additional 18-24 hours.

-

Nitric Oxide (NO) Measurement: After incubation, 50-100 µL of the cell supernatant is transferred to a new plate. An equal volume of Griess reagent is added, and the absorbance is measured at ~540 nm to quantify nitrite concentration, an indicator of NO production.

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis (RT-PCR): The cells remaining in the plate can be lysed to extract RNA. The expression levels of genes like iNOS and COX-2 can be quantified using real-time polymerase chain reaction (RT-PCR).[9]

In Vitro Cytotoxicity Assay (Tetrazolium Reduction/MTT)

This protocol outlines the tetrazolium reduction (MTT) assay, a common colorimetric method to assess the effect of a compound on cell viability and proliferation.

Principle: The assay measures the metabolic activity of cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG-2, NCI-H1975) are seeded in a 96-well plate at an appropriate density and incubated for 24 hours to allow for attachment.

-

Compound Addition: The medium is replaced with fresh medium containing serially diluted concentrations of β-PAE. Control wells include untreated cells (vehicle control) and medium-only blanks.

-

Incubation: The plate is incubated for a specified exposure period (typically 24, 48, or 72 hours).

-

MTT Reagent Addition: The treatment medium is removed, and 100 µL of fresh medium containing MTT reagent (e.g., at 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: The MTT-containing medium is carefully removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The plate is gently agitated to ensure complete dissolution. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance of the blank wells is subtracted from all other readings. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the resulting dose-response curve.

Conclusion and Future Directions

Beta-Patchoulene is a promising natural sesquiterpene with well-documented anti-inflammatory, anticancer, and neuroprotective properties. Its ability to dually regulate the NF-κB and Nrf2 pathways provides a strong mechanistic basis for its therapeutic potential in treating diseases characterized by inflammation and oxidative stress.

While the existing research is compelling, several areas warrant further investigation. There is a need for more extensive quantitative data, including IC50 values across a wider range of cell lines and assays, to better characterize its potency. Future studies should also focus on its pharmacokinetic and pharmacodynamic profiles to assess its bioavailability and in vivo efficacy more thoroughly. Finally, exploring the synergistic effects of β-PAE with other bioactive compounds from patchouli oil or with conventional therapeutic agents could open new avenues for combination therapies. Continued research will be crucial to fully unlock the therapeutic potential of this valuable natural product.

References

- 1. β-Patchoulene from patchouli oil protects against LPS-induced acute lung injury via suppressing NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of β-patchoulene isolated from patchouli oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking the Therapeutic Potential of Patchouli Leaves: A Comprehensive Review of Phytochemical and Pharmacological Insights [mdpi.com]

- 5. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Patchoulene represses hypoxia-induced proliferation and epithelial-mesenchymal transition of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beta-Patchoulene | C15H24 | CID 101731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Discovery and History of Patchoulene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchoulene isomers, a group of tricyclic sesquiterpenes, are key volatile constituents of patchouli oil, an essential oil extracted from the leaves of the Pogostemon cablin plant. While patchoulol, a sesquiterpene alcohol, is the most abundant and well-known component responsible for the characteristic earthy and woody aroma of patchouli oil, the patchoulene isomers (α, β, and γ-patchoulene) play a significant role in the oil's overall chemical profile and contribute to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of patchoulene isomers. It also details experimental protocols for their analysis and explores the signaling pathways they modulate, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of patchoulene isomers is intrinsically linked to the chemical analysis of patchouli oil, which began in the late 19th and early 20th centuries. Early investigations by chemists such as those at Schimmel & Co., a prominent essential oil company, laid the groundwork for understanding the complex composition of this valuable natural product.[1] The individual patchoulene isomers were not discovered in a single, isolated event but were gradually identified and characterized as analytical techniques evolved.

α-Patchoulene: The isolation and structural determination of α-patchoulene were part of the broader effort to understand the array of sesquiterpene hydrocarbons present in patchouli oil.[2][3] While a definitive first report of its isolation is not clearly documented in readily available literature, its presence as a major constituent was confirmed through extensive chemical analysis of the oil.[1][2][4]

β-Patchoulene: Similar to α-patchoulene, β-patchoulene was identified as a significant component of patchouli oil through systematic chemical investigations.[2][3] Its structure was elucidated through a combination of chemical degradation studies and spectroscopic analysis. The close structural relationship between the patchoulene isomers and patchoulol often meant that the study of one shed light on the others.

γ-Patchoulene: γ-Patchoulene is another isomer found in patchouli oil, typically in smaller quantities compared to the α and β isomers.[1] Its identification followed the development of more sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and characterization of minor components in complex mixtures like essential oils.

The structural elucidation of these isomers was a complex process, often involving chemical transformations to relate them to known sesquiterpenoid skeletons. The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, was pivotal in definitively establishing their intricate tricyclic structures.

Chemical Structures and Properties

The patchoulene isomers share the same molecular formula, C₁₅H₂₄, but differ in the position of the double bond within their tricyclic framework.[1][2]

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| α-Patchoulene | C₁₅H₂₄ | 204.36 | Trisubstituted double bond within the ring system |

| β-Patchoulene | C₁₅H₂₄ | 204.36 | Exocyclic double bond |

| γ-Patchoulene | C₁₅H₂₄ | 204.36 | Tetrasubstituted double bond within the ring system |

These structural differences, though subtle, lead to variations in their physical, chemical, and biological properties.

Biosynthesis of Patchoulene Isomers

Patchoulene isomers are synthesized in Pogostemon cablin from the precursor farnesyl pyrophosphate (FPP) through the action of a single, promiscuous enzyme: patchoulol synthase (PTS).[5] This enzyme catalyzes a complex cyclization cascade of the linear FPP molecule. The initial cyclization and subsequent rearrangements of the resulting carbocation intermediates can lead to the formation of multiple sesquiterpene products, including patchoulol and the various patchoulene isomers. The product distribution can be influenced by factors such as pH and the presence of cofactors within the enzyme's active site.

Caption: Biosynthesis of patchoulene isomers from FPP via patchoulol synthase.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Patchoulene Isomer Analysis

GC-MS is the most common and effective technique for the separation and identification of patchoulene isomers in essential oils.[6][7]

Objective: To separate, identify, and quantify the patchoulene isomers in a patchouli oil sample.

Materials:

-

Patchouli essential oil

-

Hexane (GC grade)

-

Internal standard (e.g., n-alkane series C8-C20)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent

-

Helium (carrier gas)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the patchouli oil in hexane. Add a known concentration of the internal standard.

-

GC-MS Instrument Setup:

-

Injector: Set to 250°C with a split ratio of 1:50.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 4°C/minute.

-

Ramp 2: Increase to 280°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

MS Detector:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Electron ionization (EI) mode at 70 eV.

-

Mass scan range: 40-400 amu.

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify the patchoulene isomers by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

-

Quantify the isomers by comparing their peak areas to that of the internal standard.

-

Caption: Workflow for GC-MS analysis of patchoulene isomers.

Isotopic Labeling for Biosynthesis Studies

Isotopic labeling experiments are crucial for elucidating the biosynthetic pathways of terpenes, including the patchoulene isomers.[6][8][9][10][11]

Objective: To trace the incorporation of labeled precursors into patchoulene isomers to understand their biosynthetic origin.

Materials:

-

Pogostemon cablin plantlets or a microbial system engineered with patchoulol synthase.

-

Isotopically labeled precursor (e.g., [1-¹³C]glucose, [¹³C₆]glucose, or [1,2-¹³C₂]acetate).

-

Growth medium (for plants or microbes).

-

Extraction solvents (e.g., ethyl acetate, hexane).

-

GC-MS or NMR spectrometer.

Procedure:

-

Precursor Feeding:

-

For plant studies, administer the labeled precursor to the plantlets through the growth medium or by direct application to the leaves.

-

For microbial studies, add the labeled precursor to the culture medium during the growth phase.

-

-

Incubation: Allow the organism to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

-

Extraction: Harvest the plant tissue or microbial cells and extract the sesquiterpenes using an appropriate organic solvent.

-

Analysis:

-

GC-MS: Analyze the extract by GC-MS. The incorporation of the isotope will result in a shift in the mass-to-charge ratio of the molecular ion and characteristic fragment ions of the patchoulene isomers.

-

NMR: For more detailed structural information and to determine the specific positions of the labels, purify the patchoulene isomers and analyze them by ¹³C-NMR spectroscopy.

-

-

Data Interpretation: Analyze the mass spectral or NMR data to determine the labeling pattern, which provides insights into the cyclization and rearrangement mechanisms of patchoulol synthase.

Signaling Pathways and Biological Activities

Recent research has begun to uncover the pharmacological activities of patchoulene isomers, particularly their anti-inflammatory effects.

β-Patchoulene: Anti-inflammatory Effects via NF-κB and Nrf2 Pathways

β-Patchoulene has demonstrated significant anti-inflammatory properties.[12] Studies have shown that it can modulate the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[13]

-

Inhibition of the NF-κB Pathway: β-Patchoulene can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism involves preventing the phosphorylation and degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

-

Activation of the Nrf2 Pathway: β-Patchoulene can also activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[13] Nrf2 activation leads to the upregulation of antioxidant enzymes, which helps to mitigate oxidative stress, a key contributor to inflammation.

Caption: β-Patchoulene's modulation of NF-κB and Nrf2 signaling pathways.

α-Patchoulene and γ-Patchoulene

The specific biological activities and the signaling pathways modulated by α-patchoulene and γ-patchoulene are less well-characterized compared to β-patchoulene. While they are known to contribute to the overall pharmacological profile of patchouli oil, further research is needed to elucidate their specific molecular targets and mechanisms of action. Some studies suggest that α-patchoulene also possesses anti-inflammatory properties, but the underlying signaling pathways have not been definitively identified.[2]

Conclusion

The patchoulene isomers, α, β, and γ-patchoulene, are integral components of patchouli oil with a rich history of discovery tied to the chemical exploration of this natural product. Their biosynthesis via a single, promiscuous enzyme highlights the efficiency and complexity of secondary metabolism in plants. While β-patchoulene has emerged as a promising anti-inflammatory agent with well-defined effects on the NF-κB and Nrf2 signaling pathways, the biological roles of α- and γ-patchoulene remain an area for future investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the chemistry, biosynthesis, and pharmacological potential of these fascinating sesquiterpenes. A deeper understanding of the individual contributions of each patchoulene isomer will be crucial for the development of new therapeutic agents and for the quality control of patchouli oil-based products.

References

- 1. Unlocking the Therapeutic Potential of Patchouli Leaves: A Comprehensive Review of Phytochemical and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitepress.org [scitepress.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The diverse sesquiterpene profile of patchouli, Pogostemon cablin, is correlated with a limited number of sesquiterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academics.su.edu.krd [academics.su.edu.krd]

- 8. researchgate.net [researchgate.net]

- 9. bioinf.boku.ac.at [bioinf.boku.ac.at]

- 10. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the Biosynthesis and Structure Elucidation of Terpene Natural Products by Isotopic Labeling Experiments [bonndoc.ulb.uni-bonn.de]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Beta-Patchoulene: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of beta-patchoulene, a tricyclic sesquiterpene of significant interest for its anti-inflammatory properties.[1][2] Understanding its solubility is critical for extraction, formulation, and analytical procedures in research and drug development.

Physicochemical Properties of Beta-Patchoulene

Beta-patchoulene (C₁₅H₂₄) is a nonpolar hydrocarbon with a molecular weight of 204.35 g/mol .[3] Its structure, lacking significant polar functional groups, dictates its solubility characteristics, favoring dissolution in nonpolar organic solvents. As a general principle for sesquiterpenes, they are typically insoluble in water but soluble in organic solvents.[4]

Solubility Profile of Beta-Patchoulene

While precise quantitative solubility data for beta-patchoulene in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative solubility profile can be constructed based on existing information and the general behavior of sesquiterpenes.

Table 1: Qualitative Solubility of Beta-Patchoulene in Common Organic Solvents

| Solvent Class | Solvent | Solubility | Source(s) |

| Polar Protic | Water | Practically Insoluble | [5] |

| Ethanol | Soluble | [5] | |

| Methanol | Expected to be Soluble | - | |

| Isopropanol | Expected to be Soluble | - | |

| Nonpolar Aprotic | Hexane | Expected to be Soluble/Miscible | - |

| Toluene | Expected to be Soluble/Miscible | - | |

| Polar Aprotic | Diethyl Ether | Expected to be Soluble | - |

| Ethyl Acetate | Expected to be Soluble | - | |

| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | - | |

| Acetone | Expected to be Soluble | - |

Note: "Expected to be Soluble/Miscible" is based on the principle of "like dissolves like," where the nonpolar nature of beta-patchoulene suggests good solubility in nonpolar and moderately polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following section outlines a generalized experimental protocol for the quantitative determination of beta-patchoulene solubility in an organic solvent, based on the widely used shake-flask method.

Objective

To determine the equilibrium solubility of beta-patchoulene in a selected organic solvent at a controlled temperature.

Materials and Equipment

-

Beta-patchoulene (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of beta-patchoulene.

References

- 1. Anti-inflammatory activity of β-patchoulene isolated from patchouli oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Patchoulene from patchouli oil protects against LPS-induced acute lung injury via suppressing NF-κB and activating Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-Patchoulene | C15H24 | CID 101731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vpscience.org [vpscience.org]

- 5. beta-patchoulene, 514-51-2 [thegoodscentscompany.com]

Methodological & Application

Application Note: Quantification of β-Patchoulene in Essential Oils Using Gas Chromatography-Mass Spectrometry (GC-MS)